Flindersine

概要

説明

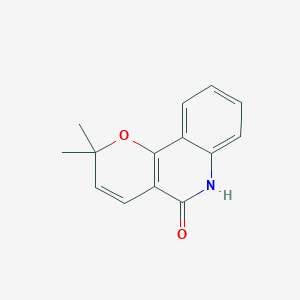

Flindersine is an oxacyclic organonitrogen heterocyclic compound with the molecular formula C₁₄H₁₃NO₂. It is a tricyclic compound featuring an embedded phenylene ring. This compound is primarily isolated from plants belonging to the Rutaceae family, such as Haplophyllum perforatum . This compound is known for its diverse biological activities, including antifungal and cytotoxic properties .

準備方法

Synthetic Routes and Reaction Conditions: Flindersine can be synthesized through various methods. One efficient method involves the treatment of 4-hydroxy-N-methyl-3-prenylquinolin-2(1H)-one with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Another method includes the reaction of 3-isoprenyl-2,4-dimethoxyquinoline epoxides with potassium hydroxide in aqueous dimethyl sulfoxide . Additionally, a two-step synthesis involving the direct treatment of isoprene with 4-hydroxyquinolin-2(1H)-one in the presence of polyphosphoric acid, followed by dehydrogenation, has been reported .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.

化学反応の分析

Types of Reactions: Flindersine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert this compound into its dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions:

Oxidation: Reagents such as DDQ and potassium permanganate are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Dihydrothis compound.

Substitution: Various substituted quinoline derivatives.

科学的研究の応用

Biological Activities

Flindersine exhibits a range of biological activities, including:

- Antimicrobial Properties : Research indicates that this compound shows significant antibacterial and antifungal activities. For instance, it has been tested against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating minimum inhibitory concentrations (MICs) ranging from 31.25 µg/ml to 250 µg/ml .

- Antitumor Effects : Studies have suggested that this compound may possess anti-cancer properties, with investigations into its effects on various cancer cell lines revealing promising results.

- Insecticidal Activity : this compound has been evaluated for its effectiveness against agricultural pests. It exhibited 100% larvicidal activity against mosquito larvae at low concentrations (20 ppm) and significant antifeedant activity against pests like Helicoverpa armigera and Spodoptera litura .

Antimicrobial Activity

A study conducted on the ethyl acetate extract of Toddalia asiatica revealed that this compound isolated from this extract showed moderate antibacterial and antifungal activities. The compound's effectiveness was confirmed through X-ray crystallography, with MIC values indicating substantial antimicrobial potential .

Insecticidal Effects

In a detailed bioassay, this compound demonstrated high larvicidal activity against mosquito species such as Anopheles stephensi and Culex quinquefasciatus. The study reported an LC50 value of 1.68 ppm for second instar larvae of An. stephensi, highlighting its potential as a biopesticide in vector control strategies .

作用機序

Flindersine exerts its effects through various mechanisms:

Antifungal Activity: It disrupts the cell membrane integrity of fungi, leading to cell lysis.

Cytotoxic Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Photoactivity: Upon exposure to light, this compound generates reactive oxygen species that damage cellular components, making it useful in photochemotherapy.

類似化合物との比較

Flindersine is compared with other similar compounds such as:

N-methylthis compound: Similar in structure but with an additional methyl group, exhibiting insect antifeedant properties.

Haplamine: Another pyranoquinoline alkaloid with selective inhibition against odor-producing cyanobacteria.

Khaplofoline: A linear pyranoquinoline alkaloid with cytotoxic activities.

Uniqueness: this compound stands out due to its diverse biological activities, including antifungal, cytotoxic, and photoactive properties

生物活性

Flindersine is an alkaloid extracted from the plant Toddalia asiatica, belonging to the Rutaceae family. This compound has garnered attention for its diverse biological activities, particularly in agricultural pest control and potential therapeutic applications. Research has indicated that this compound exhibits significant antifeedant, larvicidal, antibacterial, and antifungal properties.

1. Antifeedant Activity

This compound has been evaluated for its antifeedant effects against various agricultural pests. The study utilized a leaf disc no-choice method to assess its efficacy against Helicoverpa armigera and Spodoptera litura. Results indicated that this compound effectively reduced feeding behavior, with high regression values (R² = 0.91 for H. armigera and R² = 0.87 for S. litura) suggesting a strong correlation between concentration and antifeedant activity.

2. Larvicidal Activity

This compound demonstrated potent larvicidal activity against vector mosquitoes such as Anopheles stephensi and Culex quinquefasciatus. At a concentration of 20 ppm, this compound achieved 100% larvicidal efficacy. The lethal concentration (LC50) values were notably low, indicating high potency:

| Mosquito Species | LC50 (ppm) | Mortality Rate (%) |

|---|---|---|

| Anopheles stephensi | 2.71 | 100 |

| Culex quinquefasciatus | 4.19 | 100 |

Additionally, at higher concentrations (1000 ppm), this compound significantly increased the larval and pupal duration of these insects, with no adult emergence observed.

3. Antibacterial and Antifungal Activities

This compound has shown moderate antibacterial and antifungal properties. In studies conducted on various bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound exhibited promising activity:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Fungal Strains | Moderate |

The ethyl acetate extract of T. asiatica, from which this compound is derived, also showed significant antifungal activity against common pathogens.

Study on Agricultural Pests

In a controlled laboratory setting, researchers assessed the impact of this compound on the growth and development of agricultural pests like H. armigera and S. litura. The study found that exposure to this compound not only inhibited feeding but also adversely affected growth parameters:

- Increased larval duration by over five days at 1000 ppm.

- A significant reduction in adult emergence rates.

Clinical Implications

While primarily studied for its agricultural applications, this compound's antibacterial properties suggest potential therapeutic uses in treating infections caused by resistant strains of bacteria. Further research is needed to explore its mechanisms of action and efficacy in clinical settings.

特性

IUPAC Name |

2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNMNABLQWUMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200324 | |

| Record name | Flindersine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-64-8 | |

| Record name | Flindersine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flindersine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flindersine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flindersine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLINDERSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A8PD12CKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。